Lurtotecan - 149882-10-0

Lurtotecan

Catalog Number: EVT-288036
CAS Number: 149882-10-0
Molecular Formula: C28H30N4O6
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lurtotecan is under investigation in clinical trial NCT00022594 (Liposomal Lurtotecan in Treating Patients With Metastatic or Locally Recurrent Head and Neck Cancer).
Lurtotecan is a semisynthetic analogue of camptothecin with antineoplastic activity. Lurtotecan selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. Independent from DNA replication inhibition, lurtotecan also inhibits RNA synthesis, multi-ubiquitination and degradation of topoisomerase I and chromatin reorganization.
Overview

Lurtotecan is a synthetic derivative of camptothecin, a natural alkaloid known for its potent anticancer properties. This compound has been developed to enhance the therapeutic effects of camptothecin while minimizing side effects. Lurtotecan specifically targets DNA topoisomerase I, an enzyme critical for DNA replication and transcription, making it a valuable candidate in cancer treatment.

Source

Lurtotecan was first synthesized through the Friedländer condensation method, which is a well-established synthetic route in organic chemistry for constructing complex molecular frameworks. This method has been optimized to produce various camptothecin analogues, including lurtotecan, with improved pharmacological profiles .

Classification

Lurtotecan falls under the classification of antineoplastic agents, specifically as a topoisomerase I inhibitor. It is categorized within the broader class of camptothecin derivatives, which are recognized for their ability to interfere with DNA synthesis in cancer cells.

Synthesis Analysis

Methods

The synthesis of lurtotecan primarily employs the Friedländer condensation reaction, which allows for the formation of the compound's core structure. This method involves the reaction of an appropriate aromatic compound with a carbonyl compound in the presence of an acid catalyst, leading to the formation of complex heterocyclic structures.

Technical Details

  1. Friedländer Condensation: The initial step involves condensing a substituted aniline with an α,β-unsaturated carbonyl compound. This reaction forms an intermediate that undergoes cyclization to yield lurtotecan.
  2. Optimization: Various optimization strategies have been employed to enhance yield and purity, including adjusting reaction conditions such as temperature and solvent choice .
Molecular Structure Analysis

Structure

Lurtotecan's molecular structure is characterized by a tetracyclic framework typical of camptothecin derivatives. The specific arrangement of functional groups on this framework contributes to its biological activity.

Data

  • Molecular Formula: C₁₃H₁₁N₃O₄
  • Molecular Weight: 273.24 g/mol
  • Key Functional Groups: Hydroxyl groups, carbonyl groups, and nitrogen atoms integrated into a complex ring structure.
Chemical Reactions Analysis

Reactions

Lurtotecan undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Topoisomerase I Inhibition: Lurtotecan binds to the active site of DNA topoisomerase I, forming a cleavable complex that prevents DNA religation after it has been cut.
  2. Photodegradation: Studies indicate that lurtotecan can undergo photolytic degradation under UV light, resulting in various byproducts that may affect its efficacy .

Technical Details

  • The interaction with topoisomerase I leads to increased DNA damage and apoptosis in cancer cells.
  • The stability and degradation pathways of lurtotecan have been analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry.
Mechanism of Action

Lurtotecan's mechanism of action involves the inhibition of DNA topoisomerase I, which is essential for relieving torsional strain during DNA replication. By stabilizing the topoisomerase-DNA cleavable complex, lurtotecan effectively prevents the re-ligation of DNA strands after they have been cut.

Process

  1. Binding: Lurtotecan binds to the topoisomerase I enzyme at the DNA-binding site.
  2. Cleavage Complex Formation: This binding stabilizes the enzyme-DNA complex in a way that inhibits its normal function.
  3. Induction of Apoptosis: The accumulation of DNA breaks leads to cellular stress responses and ultimately triggers programmed cell death (apoptosis) in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lurtotecan is typically presented as a crystalline solid.
  • Solubility: It exhibits varying solubility profiles depending on pH and solvent conditions; modifications have aimed to improve its water solubility compared to parent camptothecin.

Chemical Properties

  • Stability: Lurtotecan shows stability under physiological conditions but can degrade under UV light.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, influencing its absorption and distribution characteristics in biological systems .
Applications

Lurtotecan is primarily investigated for its potential use in oncology as a chemotherapeutic agent targeting solid tumors and hematological malignancies. Its ability to inhibit DNA topoisomerase I makes it particularly relevant in treating cancers that are resistant to conventional therapies.

Scientific Uses

  1. Clinical Trials: Lurtotecan has undergone various phases of clinical trials assessing its safety and efficacy in cancer patients.
  2. Research Studies: Ongoing research focuses on understanding its pharmacokinetics, optimal dosing regimens, and combination therapies with other anticancer agents .

Properties

CAS Number

149882-10-0

Product Name

Lurtotecan

IUPAC Name

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione

Molecular Formula

C28H30N4O6

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1

InChI Key

RVFGKBWWUQOIOU-NDEPHWFRSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin
GG-211
GG211
GI 147211
GI-147211
GI147211
Gl 147211C
Gl-147211C
Gl147211C
lurtotecan
NX 211
NX-211
NX211 cpd
OSI 211
OSI-211
OSI211

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.